molecular formula C34H36N4O4Pd B1435368 Pd(II) Mesoporphyrin IX CAS No. 40680-45-3

Pd(II) Mesoporphyrin IX

Cat. No.: B1435368
CAS No.: 40680-45-3
M. Wt: 671.1 g/mol
InChI Key: VWVXMTBTLYSQMK-UHFFFAOYSA-L
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Description

Pd(II) Mesoporphyrin IX is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

A wide range of functionalized pyridine ligands have been employed to synthesize a variety of Pd(II) complexes . The structures of these complexes have been unambiguously established via analytical and spectroscopic methods in solution (NMR spectroscopy and mass spectrometry) as well as in the solid state (X-ray diffraction) .


Chemical Reactions Analysis

Pd(II) complexes have been found to be efficient and versatile precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions within a scope of structurally distinct substrates . Factors have been identified that have contributed to efficiency improvement in both processes .

Scientific Research Applications

Photodynamic Therapy (PDT)

Pd(II) Mesoporphyrin IX and related porphyrins have significant applications in photodynamic therapy (PDT). PDT is a medical treatment that uses light-sensitive compounds, such as porphyrins, and a light source to produce reactive oxygen species (ROS) that can damage and kill cells. Porphyrins like this compound are used in PDT for their ability to generate ROS upon light activation, leading to the destruction of biomolecules and subcellular organelles, and ultimately killing cancer cells (Böcskei-Antal et al., 2015).

Molecular Film Development

This compound has been utilized in the development of molecular films, such as pressure-sensitive paints (PSPs), which are important diagnostic tools for pressure measurement in high Knudsen number regimes. These films, created using Langmuir–Blodgett techniques, are significant in micro-device applications (Matsuda et al., 2009).

Mesoporous Silica Nanoparticles

Research has demonstrated the use of this compound in the synthesis of mesoporous silica nanoparticles. These nanoparticles are designed for targeted delivery in photodynamic therapy, with the silica encapsulation protecting the porphyrin from bioenvironmental denaturation and ensuring effective contact with oxygen (Qian et al., 2009).

Detection and Removal of Ions from Aqueous Media

This compound has been researched for its application in detecting and removing ions like Cu(II) and Pd(II) from aqueous media. Ligand-embedded mesoporous adsorbents have been developed, demonstrating high adsorption capacity and selectivity, making them useful for environmental applications (Awual et al., 2014).

Cancer Research and Treatment

This compound is part of ongoing research in the field of cancer treatment, especially in the area of PDT. It is being studied for its effectiveness in inducing cell death in cancerous tissues and its ability to be targeted specifically to tumor cells (Hillegersberg et al., 1994).

Mechanism of Action

Pd(II) Mesoporphyrin IX is a biochemical reagent that has been used in various fields of life science research . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It has been used as a model compound for understanding the behavior of metalloproteins . It aids in the elucidation of the role of metal centers in biological systems, which is critical for the design of biomimetic catalysts that can perform under conditions that mimic biological environments .

Mode of Action

this compound is a metalloporphyrin complex that has become a focal point in photodynamic research, where its photochemical properties are exploited to study energy transfer processes . In the field of catalysis, this compound is of particular interest due to the Pd center, which can act as a catalyst in a variety of organic transformations, including oxidation and carbon-carbon coupling reactions .

Biochemical Pathways

It is known that the compound is used in the synthesis of novel materials with potential optoelectronic applications, as the porphyrin ring system is known for its rich photophysical characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application in research. For instance, in photodynamic research, the compound’s photochemical properties are exploited to study energy transfer processes . In the field of catalysis, the Pd center of the compound can act as a catalyst in various organic transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be exploited under specific light conditions in photodynamic research . Additionally, the compound’s catalytic activity can be influenced by the reaction conditions in catalysis research .

Safety and Hazards

When handling Pd(II) Mesoporphyrin IX, it’s advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While there are many studies on microbial reduction of Pd(II), few of these studies assess the bacterial toxicity of Pd(II) before and after reduction by microorganisms . These findings reveal the bactericidal mechanism of toxicity of Pd(II) and provide an environmentally friendly and inexpensive method for Pd(II) detoxification . This could be a potential future direction for research involving Pd(II) Mesoporphyrin IX.

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVXMTBTLYSQMK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40680-45-3
Record name Pd(II) Mesoporphyrin IX
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Pd(II) Mesoporphyrin IX exhibits a unique property: its luminescence intensity is sensitive to the partial pressure of oxygen in its surrounding environment. This characteristic makes it a valuable component in pressure-sensitive paints (PSPs) and pressure-sensitive molecular films (PSMFs). [, , ] These films, often fabricated using techniques like Langmuir-Blodgett, are used to visualize and measure pressure distributions, particularly in microfluidic devices and high Knudsen number flows. [, , ]

A: Research indicates that the pressure sensitivity of this compound-based PSMFs is primarily observed at lower pressure ranges. For instance, studies have shown sensitivity below 3 kPa. [] To extend the applicability to near-atmospheric pressure measurements, researchers are exploring alternative platinum-based porphyrins like Pt(II) Mesoporphyrin IX. []

A: The molecular structure of this compound plays a crucial role in its pressure-sensing capabilities. Studies have revealed that incorporating spacer molecules, like arachidic acid, during PSMF fabrication can enhance sensitivity. [] These spacers help prevent aggregation of the this compound molecules, ensuring optimal interaction with oxygen and, consequently, improved pressure sensitivity. []

A: this compound is also recognized for its role in photon upconversion processes. [, ] This phenomenon involves converting lower-energy photons (like red or near-infrared light) into higher-energy photons (like blue or green light). [, ] this compound acts as a sensitizer, absorbing light and transferring energy to acceptor molecules, such as 9,10-diphenylanthracene, leading to the emission of upconverted light. []

A: Yes, researchers have successfully incorporated this compound into various materials to achieve efficient upconversion. One notable example is the development of organogels containing this compound and 9,10-diphenylanthracene. [] These gels, formed by crosslinking poly(vinyl alcohol) within a specific solvent mixture, exhibit excellent transparency and shape-persistence while demonstrating impressive upconversion quantum yields. [] Furthermore, studies have explored incorporating this compound within Metal-Organic Frameworks (MOFs) to facilitate upconversion. []

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